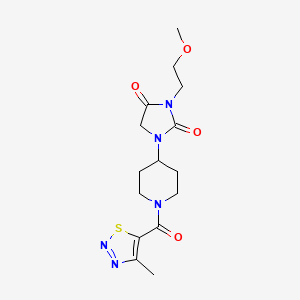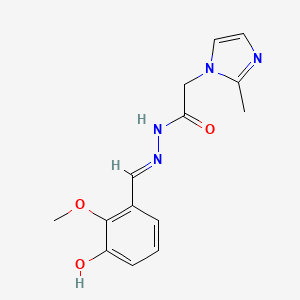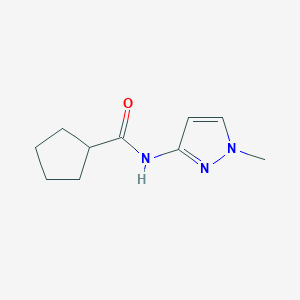![molecular formula C24H25N5O3 B2772684 8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919009-91-9](/img/structure/B2772684.png)
8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
BenchChem offers high-quality 8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Zagórska et al. (2016) focused on synthesizing a series of derivatives related to 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and evaluating their affinity for serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. The research identified potent ligands for 5-HT1A, 5-HT7, and mixed 5-HT1A/5-HT7 receptors with weak inhibitory potencies for PDE4B and PDE10A. Preliminary pharmacological in vivo studies suggested potential antidepressant and anxiolytic effects, highlighting the compound's significance in developing lead compounds for these applications. Molecular modeling indicated the importance of fluorinated arylpiperazinylalkyl derivatives for antidepressant and/or anxiolytic application (https://consensus.app/papers/synthesis-evaluation-2fluoro-zagórska/d97e258758f25ae497d1df4c1d4ffb3a/?utm_source=chatgpt).
Antiproliferative Activity
Another direction of research involved evaluating the antiproliferative activity of derivatives containing hydantoin and purine moieties. A study by Zagórska et al. (2021) designed and synthesized hydantoin and purine derivatives, including the 4-acetylphenylpiperazinylalkyl moiety, to assess their anticancer activity on selected cancer cell lines. One compound, in particular, showed effectiveness against SW480, SW620, and PC3 cancer cell lines, along with high tumor-targeting selectivity. Docking studies suggested that the R isomers of these derivatives could be promising scaffolds for developing thymidine phosphorylase inhibitors, indicating potential therapeutic applications in cancer treatment (https://consensus.app/papers/design-synthesis-vitro-antiproliferative-activity-zagórska/9c36188b939f5fef9b2f7fa003b0ad0a/?utm_source=chatgpt).
Antioxidant Properties
The exploration of antioxidant properties in pyrazolopyridine derivatives, as conducted by Gouda (2012), involved using a key intermediate to synthesize various imidazolopyrazole derivatives. The study aimed to identify compounds with promising antioxidant activities, which are crucial for developing treatments for diseases caused by oxidative stress. Some of the synthesized compounds exhibited significant antioxidant activities, highlighting the potential of these derivatives in therapeutic applications related to oxidative stress management (https://consensus.app/papers/synthesis-antioxidant-evaluation-some-pyrazolopyridine-gouda/5ce9e5d28d385676948ea137211c763f/?utm_source=chatgpt).
Propiedades
IUPAC Name |
6-(3-hydroxypropyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-15-16(2)29-20-21(25-23(29)27(15)12-7-13-30)26(3)24(32)28(22(20)31)14-18-10-6-9-17-8-4-5-11-19(17)18/h4-6,8-11,30H,7,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEKMJJREYYPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

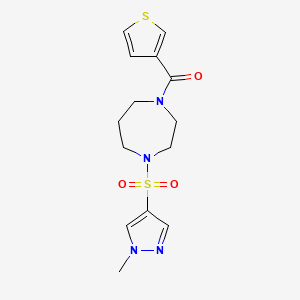
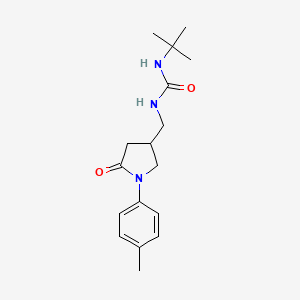
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2772607.png)
![(3-Chloro-4-methylphenyl){2-[(2-morpholin-4-ylethyl)amino]pteridin-4-yl}amine](/img/structure/B2772608.png)
![2-[1-(2-Methylphenyl)pyrrolidin-2-yl]propan-2-amine](/img/structure/B2772609.png)
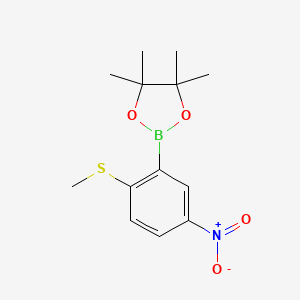
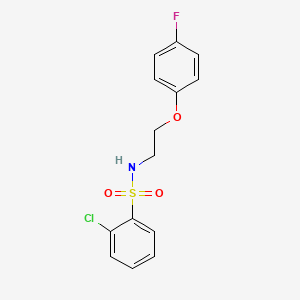
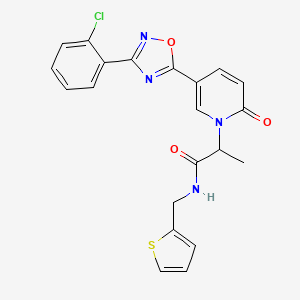
![N',N'-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine](/img/structure/B2772615.png)
